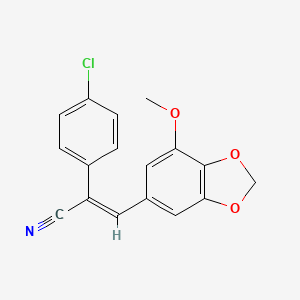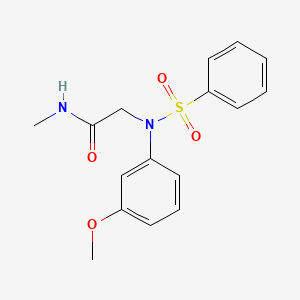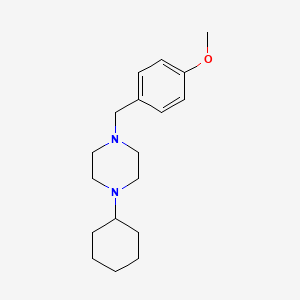
2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile, also known as CL-MDMA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic drug that has been extensively studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile is not fully understood, but it is believed to work by increasing the levels of neurotransmitters in the brain. Specifically, 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile increases the release of serotonin, dopamine, and norepinephrine, which are all involved in regulating mood, appetite, and other physiological functions.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature, as well as cause changes in mood and perception. 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile in lab experiments is its ability to increase the levels of neurotransmitters in the brain. This makes it a promising candidate for research into the treatment of mood disorders and other neurological conditions. However, there are also limitations to using 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile in lab experiments. It is a synthetic drug that has not been extensively tested in humans, and its long-term effects are not well understood. Additionally, the synthesis of 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile is a complex process that requires a high level of expertise, which may make it difficult for some researchers to use.
Zukünftige Richtungen
There are many potential future directions for research into 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Another area of interest is its neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers may be interested in exploring the potential use of 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile in the treatment of addiction and other psychiatric disorders. Overall, there is still much to be learned about 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile, and further research is needed to fully understand its potential benefits and limitations.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile involves the reaction of 4-chlorobenzaldehyde with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acrylonitrile to obtain 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile. The synthesis of 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile is a complex process that requires a high level of expertise, and it should only be attempted by trained professionals in a controlled laboratory environment.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile has been studied extensively for its potential use in scientific research. It has been shown to have a range of effects on the central nervous system, including increased levels of serotonin, dopamine, and norepinephrine. These effects make 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile a promising candidate for research into the treatment of depression, anxiety, and other mood disorders.
Eigenschaften
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-20-15-7-11(8-16-17(15)22-10-21-16)6-13(9-19)12-2-4-14(18)5-3-12/h2-8H,10H2,1H3/b13-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPLZHQWIGZVEB-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=C(C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C(/C#N)\C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5886886.png)

![methyl {3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5886897.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5886905.png)

![5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5886921.png)
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5886927.png)


![N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5886956.png)
![4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5886959.png)